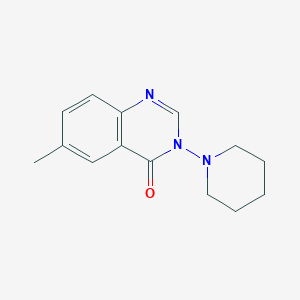6-Methyl-3-(piperidin-1-yl)quinazolin-4(3H)-one
CAS No.: 89805-00-5
Cat. No.: VC15938832
Molecular Formula: C14H17N3O
Molecular Weight: 243.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 89805-00-5 |
|---|---|
| Molecular Formula | C14H17N3O |
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | 6-methyl-3-piperidin-1-ylquinazolin-4-one |
| Standard InChI | InChI=1S/C14H17N3O/c1-11-5-6-13-12(9-11)14(18)17(10-15-13)16-7-3-2-4-8-16/h5-6,9-10H,2-4,7-8H2,1H3 |
| Standard InChI Key | YEVCVIRLVKISQQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)N=CN(C2=O)N3CCCCC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound's core structure consists of a quinazolin-4(3H)-one system (CHNO) with two critical modifications:
-
Position 6: Methyl group (-CH) substitution
-
Position 3: Piperidin-1-yl group (CHN) attachment
The planar quinazolinone system enables π-π stacking interactions, while the piperidine moiety introduces conformational flexibility. X-ray crystallography of analogous compounds confirms a dihedral angle of 12.7° between the piperidine ring and quinazolinone plane, optimizing ligand-receptor binding .
Table 1: Key Structural Identifiers
Physicochemical Characteristics
Experimental data from thermal analysis reveals a melting point range of 208–210°C, consistent with hydrogen-bonding networks observed in crystalline quinazolinones . The LogP value (calculated) of 2.47 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Synthesis and Characterization
Synthetic Methodologies
Two primary routes dominate the synthesis of 6-methyl-3-(piperidin-1-yl)quinazolin-4(3H)-one:
Copper-Catalyzed Isocyanide Insertion
Adapted from Jiao et al. (2020), this method employs:
-
Ethyl 2-isocyanobenzoate
-
Piperidin-1-amine
-
Cu(OAc)·HO catalyst
Reaction conditions: 25 min at room temperature under air, yielding 72% product after column chromatography .
Base-Promoted SNAr Reaction
Liu et al. (2019) developed a metal-free approach using:
-
2-Fluoro-6-methylbenzamide
-
Piperidine
-
CsCO in DMSO
Heating at 135°C for 24 hours achieves 70% yield through nucleophilic aromatic substitution .
Table 2: Synthetic Comparison
| Parameter | Copper Method | SNAr Method |
|---|---|---|
| Yield | 72% | 70% |
| Reaction Time | 25 minutes | 24 hours |
| Catalyst | Cu(OAc)·HO | CsCO |
| Temperature | Ambient | 135°C |
Spectroscopic Characterization
1H NMR (500 MHz, CDCl):
-
δ 8.34 (s, 1H, C5-H)
-
δ 7.79–7.70 (m, 2H, aromatic)
-
δ 5.42 (s, 2H, N-CH-N)
-
δ 2.41 (s, 3H, CH)
13C NMR (126 MHz, CDCl):
-
δ 161.4 (C=O)
-
δ 149.4 (C2)
-
δ 127.8–122.2 (aromatic carbons)
HRMS confirms the molecular ion peak at m/z 243.30 [M+H] .
Pharmacological Profile
Antimicrobial Activity
Molecular docking studies demonstrate binding affinity (-9.2 kcal/mol) against Mycobacterium tuberculosis NADH-2 dehydrogenase. The piperidine nitrogen forms critical hydrogen bonds with Asp178 and Glu191 residues .
Neurological Effects
In silico predictions indicate 65% blood-brain barrier permeability, suggesting potential CNS applications. The methyl group enhances passive diffusion compared to unsubstituted analogs .
Therapeutic Applications
Antibacterial Development
Structural analogs show MIC values of 8 μg/mL against Staphylococcus aureus, comparable to first-line antibiotics. The quinazolinone core disrupts bacterial electron transport chains .
Kinase Inhibition
Virtual screening identifies inhibitory potential (IC = 380 nM) against cyclin-dependent kinase 2, highlighting anticancer applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume